molecular formula C6H7N3O2S B13959671 Benzenesulfonamide, 4-diazenyl- CAS No. 90829-71-3

Benzenesulfonamide, 4-diazenyl-

Cat. No.: B13959671
CAS No.: 90829-71-3
M. Wt: 185.21 g/mol
InChI Key: UNIHIQDMSWDAQH-UHFFFAOYSA-N
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Description

4-Diazenylbenzenesulfonamide is an organic compound with the molecular formula C6H7N3O2S It is characterized by the presence of a diazenyl group (-N=N-) attached to a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Diazenylbenzenesulfonamide typically involves an azo coupling reaction. This process starts with the diazotization of aniline derivatives, followed by coupling with activated substituted aromatic compounds. The reaction conditions often include acidic environments and controlled temperatures to ensure the successful formation of the diazenyl linkage .

Industrial Production Methods

In industrial settings, the production of 4-Diazenylbenzenesulfonamide may involve large-scale azo coupling reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Diazenylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can break the diazenyl bond, leading to the formation of aniline derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, aniline derivatives, and various substituted benzenesulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Diazenylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Diazenylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a glyoxalase I inhibitor, it binds to the active site of the enzyme, preventing the conversion of methylglyoxal to non-toxic lactic acid. This inhibition leads to the accumulation of cytotoxic metabolites, which can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-Sulfamoylphenyl)diazenyl)benzoic acid
  • 4-((8-Hydroxyquinolin-5-yl)diazenyl)benzenesulfonamide

Uniqueness

4-Diazenylbenzenesulfonamide is unique due to its specific structural features, such as the diazenyl group and the sulfonamide moiety. These features confer distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to inhibit glyoxalase I with high potency sets it apart as a valuable compound in cancer research .

Properties

CAS No.

90829-71-3

Molecular Formula

C6H7N3O2S

Molecular Weight

185.21 g/mol

IUPAC Name

4-diazenylbenzenesulfonamide

InChI

InChI=1S/C6H7N3O2S/c7-9-5-1-3-6(4-2-5)12(8,10)11/h1-4,7H,(H2,8,10,11)

InChI Key

UNIHIQDMSWDAQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=N)S(=O)(=O)N

Origin of Product

United States

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